molecular formula C24H21FN2O8 B1610103 3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine CAS No. 158966-44-0

3',5'-Di-O-benzoyl-5-fluoro-2'-O-methyluridine

Cat. No.: B1610103
CAS No.: 158966-44-0
M. Wt: 484.4 g/mol
InChI Key: OLOLDETYCPQDLO-ANTGDGSKSA-N
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Description

3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is a nucleoside analogue with the molecular formula C24H21FN2O8 and a molecular weight of 484.43 g/mol . This compound is characterized by the presence of benzoyl groups at the 3’ and 5’ positions, a fluorine atom at the 5 position, and a methyl group at the 2’ position of the uridine molecule. It is primarily used in proteomics research and has significant applications in the study of RNA synthesis, function, and modification.

Preparation Methods

The synthesis of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using benzoyl chloride in the presence of a base such as pyridine.

    Fluorination: The uridine derivative is then subjected to fluorination at the 5 position using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Methylation: The hydroxyl group at the 2’ position is methylated using methyl iodide in the presence of a base such as sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the benzoyl protecting groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Similar compounds to 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine include:

    5-Fluorouridine: A nucleoside analogue with a fluorine atom at the 5 position, used in cancer treatment.

    2’-O-Methyluridine: A nucleoside analogue with a methyl group at the 2’ position, involved in RNA modification studies.

    3’,5’-Di-O-benzoyluridine: A nucleoside analogue with benzoyl groups at the 3’ and 5’ positions, used in nucleic acid chemistry.

The uniqueness of 3’,5’-Di-O-benzoyl-5-fluoro-2’-O-methyluridine lies in its combined structural features, which confer specific chemical properties and biological activities, making it a valuable tool in various research applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O8/c1-32-19-18(35-23(30)15-10-6-3-7-11-15)17(13-33-22(29)14-8-4-2-5-9-14)34-21(19)27-12-16(25)20(28)26-24(27)31/h2-12,17-19,21H,13H2,1H3,(H,26,28,31)/t17-,18-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLDETYCPQDLO-ANTGDGSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434009
Record name [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158966-44-0
Record name [(2R,3R,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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